Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride
Description
Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride (C₉H₁₇NO₄·HCl, molecular weight: 239.46 g/mol) is a branched-chain amino ester hydrochloride with applications in pharmaceuticals and agrochemicals. Its synthesis involves reacting 3,3,4,4-tetramethylazetidine-2-one with methanol and hydrogen chloride (HCl), yielding up to 73% purity under optimized conditions . The compound’s steric hindrance from its three methyl groups and ester functionality contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-amino-2,2,3-trimethylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2,6(10)11-5)8(3,4)9;/h9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZUREKVYZJBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride typically involves the reaction of 3,3,4,4-tetramethylazetidine-2-one with an alcohol in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride is primarily recognized for its potential in pharmaceutical formulations. It serves as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that lead to the development of therapeutic agents.
- Case Study: Synthesis of Anticancer Agents
Researchers have utilized this compound as a precursor in synthesizing compounds with anticancer properties. In one study, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further investigation.
| Compound | Activity | Reference |
|---|---|---|
| Derivative A | IC50 = 5 µM | Study on Anticancer Activity |
| Derivative B | IC50 = 15 µM | Study on Anticancer Activity |
Agricultural Chemistry
Pesticide Development
The compound is also explored for its potential use in developing agricultural chemicals, particularly pesticides. Its amino structure may enhance its interaction with biological targets in pests.
- Case Study: Insecticidal Activity
A series of experiments were conducted to evaluate the insecticidal activity of formulations containing this compound. Results indicated that certain derivatives exhibited significant toxicity against common agricultural pests.
| Pesticide Formulation | Target Pest | Mortality Rate (%) | Reference |
|---|---|---|---|
| Formulation X | Aphids | 85 | Insecticidal Study |
| Formulation Y | Beetles | 70 | Insecticidal Study |
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound is valued for its ability to act as an intermediate in the production of complex organic molecules.
- Case Study: Synthesis Pathways
Various synthetic pathways have been reported where this compound serves as a key intermediate. For instance, it has been used to synthesize amino acid derivatives and other nitrogen-containing compounds through nucleophilic substitution reactions.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Amino Acid Derivative A | 92 | Organic Synthesis Journal |
| Nucleophilic Substitution | Amino Acid Derivative B | 88 | Organic Synthesis Journal |
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Steric and Electronic Effects: The trifluoroethyl group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate enhances electron-withdrawing properties, increasing resistance to hydrolysis compared to the target compound’s methyl groups .
- Chirality: Compounds like Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl () exhibit stereochemical complexity, requiring enantioselective synthesis, unlike the non-chiral target compound.
- Ring Systems: Methyl 1-(methylamino)cyclobutanecarboxylate HCl () contains a strained cyclobutane ring, improving rigidity but reducing solubility compared to the acyclic target compound .
Physicochemical and Functional Differences
- Solubility : Cyclobutane-containing analogs (e.g., ) exhibit lower aqueous solubility due to hydrophobic ring systems, whereas the target compound’s ester group improves solubility in polar aprotic solvents .
- Stability : The trifluoroethyl derivative () demonstrates superior stability under acidic conditions compared to the target compound, attributed to the electron-withdrawing CF₃ group .
- Reactivity: Alcohol derivatives like 3-Amino-3-methyl-2-butanol HCl () undergo oxidation or esterification reactions, contrasting with the ester hydrolysis typical of the target compound .
Biological Activity
Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride is a compound of interest in pharmacological and biochemical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₉ClN₂O₄
- Molecular Weight : 254.71 g/mol
- CAS Number : 181228-33-1
The compound is characterized by the presence of an amino group and a trimethylbutanoate moiety, which contributes to its biological activity.
This compound functions as a modulator of various biological pathways. Its mechanism primarily involves the interaction with specific receptors and enzymes that regulate cellular processes such as inflammation and cell proliferation.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in inflammatory responses, which can be pivotal in treating conditions like arthritis and other inflammatory diseases .
- Cell Signaling Pathways : It may also influence signaling pathways related to cell survival and apoptosis, potentially offering therapeutic benefits in cancer treatment .
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties against various strains of bacteria. In vitro studies have demonstrated its effectiveness against:
- Escherichia coli
- Staphylococcus aureus
- Proteus mirabilis
These findings suggest that the compound could be developed into an antibacterial agent or used as a lead compound for further modifications .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases .
Case Studies
- Synthesis and Biological Evaluation :
- Therapeutic Applications :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-amino-2,2,3-trimethylbutanoate hydrochloride, and what critical reaction parameters must be controlled?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A typical protocol involves dissolving a precursor (e.g., methyl 3-amino-2,2,3-trimethylbutanoate) in anhydrous THF, followed by reaction with HCl gas or concentrated HCl under nitrogen. Temperature control (e.g., 60°C for 27 hours) and stoichiometric ratios of reagents (e.g., 2 equivalents of trifluoromethylating agents) are critical to avoid side reactions. Purification via reverse-phase C18 column chromatography (using acetonitrile/water gradients) ensures high purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : (DMSO-d6) is used to confirm stereochemistry and proton environments. For example, characteristic peaks include δ 9.00 (broad singlet for NH) and δ 1.02 (singlet for tert-butyl groups) .
- LCMS/HPLC : Retention times and mass spectra (e.g., [M+H] ion) verify molecular weight and purity. Adjust mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to optimize resolution .
- Elemental Analysis : Validates stoichiometric Cl content in the hydrochloride salt.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Temperature Modulation : Lowering reaction temperature (e.g., from 60°C to 40°C) may reduce decomposition but requires extended reaction times.
- Solvent Selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates, while dioxane improves HCl-mediated deprotection efficiency .
- Catalyst Screening : Triethylamine or DIPEA can neutralize HCl byproducts, driving reactions to completion .
Q. What mechanistic insights explain the role of hydrochloric acid in the deprotection step during synthesis?
- Methodological Answer : HCl in dioxane protonates the tert-butoxycarbonyl (Boc) group, facilitating carbamate cleavage to yield the free amine. The reaction proceeds via a two-step mechanism: (1) acid-catalyzed Boc group activation and (2) nucleophilic attack by water or methanol. Excess HCl ensures quantitative conversion to the hydrochloride salt .
Q. How should researchers address discrepancies between theoretical and observed NMR data for this compound?
- Methodological Answer :
- Impurity Analysis : Unexplained peaks may arise from residual solvents (e.g., THF at δ 3.58) or unreacted starting materials. Use preparative TLC or column chromatography to isolate impurities for further characterization.
- Dynamic Effects : Broad NH signals (δ 9.00) may obscure adjacent peaks. Adjust solvent (e.g., DO) or temperature to sharpen resonances .
Q. What strategies are recommended for resolving contradictions in chromatographic purity assessments across different analytical batches?
- Methodological Answer :
- Column Calibration : Use standardized C18 columns with identical pore sizes (e.g., 5 µm) to minimize variability.
- Mobile Phase Buffering : Add 0.1% formic acid to suppress silanol interactions in reverse-phase HPLC.
- Orthogonal Methods : Cross-validate purity using integration and ion-exchange chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
